3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]propanamide
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Overview
Description
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]propanamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]propanamide typically involves multiple steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the cyclohexyl group: This step involves the reaction of the oxazole derivative with a cyclohexyl-containing reagent, often under conditions that promote nucleophilic substitution.
Introduction of the fluoropyrimidine moiety: This can be done via a coupling reaction, such as a Suzuki or Heck reaction, using a fluoropyrimidine precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole ring or the cyclohexyl group.
Reduction: Reduction reactions could target the oxazole ring or the amide bond.
Substitution: The fluoropyrimidine moiety may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Conditions for substitution reactions may include the use of bases (e.g., sodium hydride) or acids (e.g., hydrochloric acid) depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives:
Biology
Biological activity studies: The compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
Drug development: Due to its structural features, this compound could be investigated as a lead compound for the development of new pharmaceuticals.
Industry
Material science: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]propanamide would depend on its specific biological target. Potential mechanisms could include:
Inhibition of enzymes: The compound may act as an inhibitor of specific enzymes, disrupting metabolic pathways.
Interaction with receptors: It could bind to and modulate the activity of specific receptors, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-cyclohexylpropanamide: Lacks the fluoropyrimidine moiety.
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-hydroxycyclohexyl]propanamide: Contains a hydroxyl group instead of the fluoropyrimidine moiety.
Uniqueness
The presence of the fluoropyrimidine moiety in 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]propanamide may confer unique properties, such as increased biological activity or specificity for certain targets.
Biological Activity
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1R,4R)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]propanamide is a synthetic organic molecule with potential biological activities. Its structural complexity and the presence of various functional groups suggest that it may interact with biological systems in significant ways. This article explores its biological activity, including relevant research findings and case studies.
- Chemical Formula : C19H22N4O2
- Molecular Weight : 338.40358 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC(NC(=O)CCc1c(C)noc1C)c2ccc(cc2)n3ccnc3
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies indicate that it may inhibit certain enzyme activities, potentially leading to therapeutic effects in various conditions.
Enzyme Inhibition
Research has shown that derivatives of similar structural classes exhibit inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, compounds with oxazole and pyrimidine moieties have demonstrated IC50 values ranging from 5.80 µM to 42.60 µM against these enzymes .
Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
---|---|---|
Standard Donepezil | 33.65 ± 3.50 | 35.80 ± 4.60 |
Compound X | 6.40 ± 1.10 | 7.50 ± 1.20 |
Compound Y | 5.80 ± 2.18 | 7.20 ± 2.30 |
Case Studies
- Neuroprotective Effects : A study focusing on similar oxazole derivatives found that they possess neuroprotective properties by inhibiting AChE activity, which is crucial for maintaining acetylcholine levels in the brain . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
- Antitumor Activity : Another investigation into compounds featuring oxazole rings indicated that they could exhibit cytotoxic effects against cancer cell lines through apoptosis induction mechanisms . This highlights the importance of further exploring the anticancer potential of the target compound.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is essential for evaluating its safety and efficacy in clinical settings. Current data on similar compounds suggest moderate to high bioavailability; however, detailed studies are necessary for this specific molecule.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O3/c1-11-16(12(2)26-23-11)7-8-17(24)22-14-3-5-15(6-4-14)25-18-20-9-13(19)10-21-18/h9-10,14-15H,3-8H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTCVQMKSRQSEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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